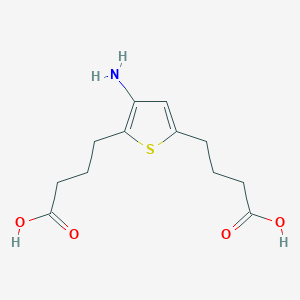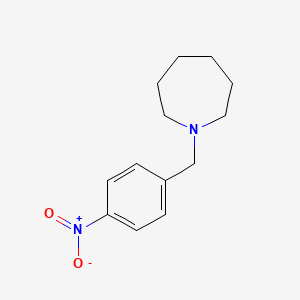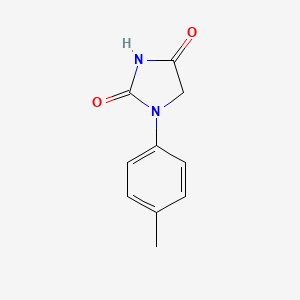
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(3-amino-2,5-thienediyl)dibutanoic acid is a compound that features a thiophene ring substituted with an amino group and two butanoic acid moieties. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique electronic properties and structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-amino-2,5-thienediyl)dibutanoic acid can be achieved through various synthetic routes. One common method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing substituted thiophene derivatives . The reaction conditions typically include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(3-amino-2,5-thienediyl)dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(3-amino-2,5-thienediyl)dibutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Medicine: Thiophene derivatives are explored for their potential use in drug development, particularly as anti-inflammatory and analgesic agents.
Mecanismo De Acción
The mechanism of action of 4,4’-(3-amino-2,5-thienediyl)dibutanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various biochemical processes, potentially inhibiting enzymes or interacting with cellular receptors. The amino group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
Thiophene-3-carboxaldehyde: A thiophene derivative with an aldehyde group at the 3-position.
Uniqueness
4,4’-(3-amino-2,5-thienediyl)dibutanoic acid is unique due to its dual butanoic acid moieties and the specific substitution pattern on the thiophene ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-[4-amino-5-(3-carboxypropyl)thiophen-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c13-9-7-8(3-1-5-11(14)15)18-10(9)4-2-6-12(16)17/h7H,1-6,13H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXYAKTSAABMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)CCCC(=O)O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B5625866.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5625876.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B5625888.png)
![3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B5625895.png)

![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5625925.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5625926.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5625945.png)

![N-ethyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5625959.png)
![Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate](/img/structure/B5625973.png)
![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)
